2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide
Overview
Description
2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and two aromatic rings with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene or a carbenoid reagent.
Introduction of Aromatic Rings: The aromatic rings can be introduced through various coupling reactions, such as Suzuki or Heck coupling, which involve the reaction of aryl halides with organometallic reagents.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction, which can be achieved by reacting an amine with a carboxylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the aromatic rings are oxidized to form various products.
Reduction: Reduction reactions can lead to the hydrogenation of the aromatic rings or the reduction of the amide group to an amine.
Substitution: The compound can undergo substitution reactions, where the substituents on the aromatic rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropane ring can lead to the formation of carboxylic acids, while reduction of the amide group can yield amines.
Scientific Research Applications
2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenyl)-N-(2-chloro-6-methylphenyl)cyclopropane-1-carboxamide
- 2-(4-tert-butylphenyl)-N-(2-fluoro-6-ethylphenyl)cyclopropane-1-carboxamide
- 2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide is unique due to the specific combination of substituents on the aromatic rings and the presence of the cyclopropane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO/c1-13-6-5-7-18(22)19(13)23-20(24)17-12-16(17)14-8-10-15(11-9-14)21(2,3)4/h5-11,16-17H,12H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUYKNIMTLGBOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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